5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone
Description
5-[(4-Methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone is a structurally complex imidazole derivative featuring a sulfanyl group at position 5 of the imidazole core, substituted with a 4-methylphenyl group. Position 2 carries a phenyl substituent, while position 4 is functionalized with a carbaldehyde N-phenylhydrazone moiety. This compound belongs to the class of Schiff base hydrazones, which are widely studied for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form stable metal complexes and exhibit biological activity .
The N-phenylhydrazone group may confer tautomeric behavior, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[(E)-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-17-12-14-20(15-13-17)28-23-21(16-24-27-19-10-6-3-7-11-19)25-22(26-23)18-8-4-2-5-9-18/h2-16,27H,1H3,(H,25,26)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMSJKRIJJLJN-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)/C=N/NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
HMS576L16, also known as 5-[(4-methylphenyl)sulfanyl]-2-phenyl-4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-1H-imidazole, primarily targets Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.
Mode of Action
It is known that compounds targeting dhfr typically inhibit the enzyme’s activity, disrupting the synthesis of tetrahydrofolate and subsequently hindering dna synthesis.
Biological Activity
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone is a complex heterocyclic compound belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its synthesis, biological activity, and relevant case studies, along with data tables summarizing research findings.
- Molecular Formula : C23H20N4S
- Molecular Weight : 384.5 g/mol
- CAS Number : 303986-85-8
The compound features a sulfanyl group, an imidazole ring, and a phenylhydrazone moiety, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the imidazole ring.
- Introduction of the 4-methylphenylsulfanyl and phenyl groups.
- Carbaldehyde group incorporation via formylation reactions.
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity during synthesis .
Antimicrobial Activity
Research indicates that compounds similar to 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole have demonstrated significant antimicrobial effects. A study evaluated various imidazole derivatives against bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed promising antibacterial activity, suggesting that this compound may possess similar properties .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole | B. subtilis | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has also been explored. Compounds in this class have been linked to inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanism of action for 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole is still under investigation but may involve modulation of signaling pathways related to inflammation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial efficacy using the cylinder well diffusion method. The results indicated that certain derivatives exhibited significant activity against common pathogens . -
In Vivo Studies :
Preliminary in vivo studies suggest that similar compounds may have low systemic exposure yet exhibit significant local effects against infections, highlighting the need for further pharmacokinetic studies .
While detailed mechanisms for 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole's biological activity are not fully elucidated, it is hypothesized that:
Comparison with Similar Compounds
Q & A
Basic: How can researchers optimize the synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone?
Methodological Answer:
Synthesis optimization requires multi-step protocols:
- Imidazole Core Formation : Use condensation reactions between glyoxal derivatives and primary amines under acidic conditions, as described for structurally analogous imidazoles .
- Sulfanyl Group Introduction : Employ nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Hydrazone Formation : React the aldehyde intermediate with N-phenylhydrazine in ethanol under reflux, monitoring progress via TLC or HPLC .
- Key Parameters : Control temperature, solvent polarity, and reagent stoichiometry to minimize byproducts. Yields >70% are achievable with optimized conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl groups at positions 2 and 5) and hydrazone formation (N–H peaks at δ 8–10 ppm) .
- IR Spectroscopy : Identify C=O (aldehyde/hydrazone, ~1650–1700 cm⁻¹) and S–C (sulfanyl, ~600–700 cm⁻¹) stretching .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, as demonstrated for fluorophenyl-substituted imidazoles .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Systematically modify:
- Sulfanyl Group : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study electronic effects on bioactivity .
- Hydrazone Moiety : Test N-aryl vs. N-alkyl hydrazones to assess steric impacts on target binding .
- Biological Assays : Pair synthetic analogs with enzyme inhibition (e.g., cytochrome P450) or antimicrobial susceptibility testing (MIC/MBC) to correlate structural changes with activity .
Advanced: What mechanistic approaches elucidate its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (solvent, temperature) to determine activation energy and propose SN1/SN2 pathways .
- Isotopic Labeling : Use ³⁴S-labeled sulfanyl groups to track substitution pathways via mass spectrometry .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity, as applied to imidazole sulfonamides .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables. For example, antifungal activity discrepancies may arise from differing inoculum sizes .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo results .
- Target Validation : Apply CRISPR/Cas9 knockdown of suspected targets (e.g., kinases) to confirm mechanism-specific effects .
Advanced: What methodologies assess environmental fate and ecotoxicology?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (closed bottle test) to measure microbial degradation in water/soil matrices .
- Bioaccumulation Studies : Determine logP (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
- Ecotoxicogenomics : Expose model organisms (e.g., Daphnia magna) and analyze gene expression changes using RNA-seq .
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Photostability : Store in amber vials at –20°C; UV-light exposure degrades hydrazone moieties .
- Hydrolytic Stability : Maintain pH 6–7 in buffered solutions to prevent imidazole ring opening .
- Oxidative Resistance : Add antioxidants (e.g., BHT) to solid formulations if sulfanyl groups oxidize to sulfoxides .
Advanced: How can in silico modeling predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., tubulin for anticancer activity) with scoring functions (ΔG < –7 kcal/mol suggests high affinity) .
- MD Simulations : GROMACS models dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
Advanced: What strategies improve crystallization for structural studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- Additive Engineering : Introduce templating agents (e.g., polyethyleneglycol) to stabilize crystal packing .
Advanced: How can formulation challenges (e.g., poor solubility) be addressed?
Methodological Answer:
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, as validated for similar imidazoles .
- Prodrug Design : Convert the aldehyde to a Schiff base with improved lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
